molecular formula C15H14ClNO3S2 B2534771 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide CAS No. 2034305-35-4

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B2534771
CAS No.: 2034305-35-4
M. Wt: 355.85
InChI Key: MKLFHRGOHPVSGG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide (CAS: 2034305-35-4) features a benzofuran core linked to a propan-2-yl group, which is bonded to a sulfonamide moiety substituted with a 5-chlorothiophene ring. Its molecular formula is C₁₅H₁₄ClNO₃S₂, with a molecular weight of 355.9 g/mol . The Smiles string is CC(Cc1cc2ccccc2o1)NS(=O)(=O)c1ccc(Cl)s1, highlighting the fused benzofuran-thiophene-sulfonamide architecture. Physical properties such as melting point, boiling point, and solubility remain unreported in available literature.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-10(17-22(18,19)15-7-6-14(16)21-15)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFHRGOHPVSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide typically involves multiple stepsThe thiophene ring is then chlorinated, and the sulfonamide group is introduced through sulfonation and subsequent amide formation .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Benzofuran vs. Benzothiophene

A closely related compound, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS: 2034355-43-4), replaces the benzofuran oxygen atom with sulfur (benzothiophene) and introduces a hydroxyl group on the propyl chain. This substitution increases the molecular weight to 387.92 g/mol due to sulfur’s higher atomic mass and the hydroxyl group .

  • Hydrogen Bonding : The hydroxyl group in the benzothiophene analog may improve solubility or enable hydrogen bonding interactions absent in the benzofuran derivative.
Benzofuran vs. Indole

The indole-based analog 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33) features a larger aromatic indole core substituted with a 4-chlorobenzoyl group and a methoxy moiety .

  • Aromatic Surface Area : The indole system’s extended π-conjugation may enhance hydrophobic interactions in protein binding pockets compared to benzofuran.

Substituent Variations

5-Chlorothiophene Sulfonamide

All three compounds share the 5-chlorothiophene-2-sulfonamide group, a critical pharmacophore in sulfonamide-based inhibitors. This moiety is known for its role in hydrogen bonding via the sulfonamide oxygen atoms and hydrophobic interactions through the chlorinated thiophene ring .

Alkoxy vs. Hydroxyl vs. Halogen Substituents
  • The benzothiophene analog’s hydroxyl group contrasts with the benzofuran compound’s lack of polar substituents, suggesting differences in solubility and metabolic stability .
  • The indole derivative’s methoxy group and 4-chlorobenzoyl substituent introduce steric bulk and electron-withdrawing effects, which may enhance target affinity but reduce bioavailability compared to the simpler benzofuran structure .

Molecular Weight and Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents
Target Compound (CAS: 2034305-35-4) Benzofuran 355.9 5-Chlorothiophene sulfonamide
Benzothiophene Analog (CAS: 2034355-43-4) Benzothiophene 387.92 Hydroxyl, 5-chlorothiophene sulfonamide
Indole Derivative (Compound 33) Indole ~450 (estimated) 4-Chlorobenzoyl, methoxy

Key Observations :

  • The benzothiophene analog’s higher molecular weight reflects sulfur substitution and hydroxyl addition.
  • The indole derivative’s larger size and substituents may limit membrane permeability compared to the benzofuran-based compound.

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran moiety, a chlorothiophene group, and a sulfonamide functionality. Its molecular formula is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 365.85 g/mol. The unique combination of these functional groups contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzofuran and thiophene moieties exhibit notable antimicrobial properties. A study found that derivatives with similar structures demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Compound AStaphylococcus aureus5 µg/mLEffective against resistant strains
Compound BEscherichia coli10 µg/mLModerate activity observed
Compound CPseudomonas aeruginosa8 µg/mLComparable to control antibiotics

Anticancer Activity

Several studies have investigated the anticancer potential of this compound using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Cell Cycle Arrest and Apoptosis Induction

In one study, the compound was tested on HeLa cells, revealing that it induced significant cell cycle arrest at the G1/S phase and increased apoptosis rates. The following table summarizes the findings:

Table 2: Cell Cycle Distribution in HeLa Cells

Treatment% G0–G1% S% G2/M% Pre-G1 (Apoptosis)
Control46.2642.9910.751.95
Compound51.2347.061.7124.71

The results indicate that after treatment with the compound, there was a marked increase in cells in the pre-G1 phase, suggesting effective induction of apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulatory proteins.

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